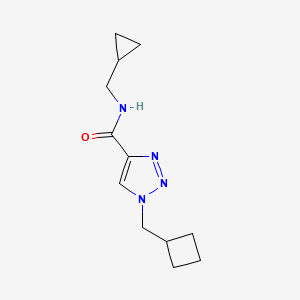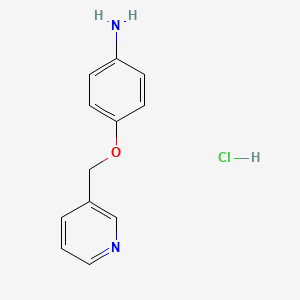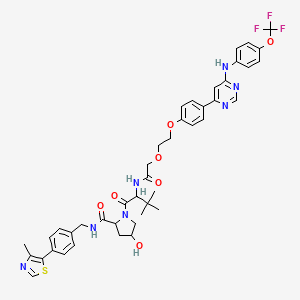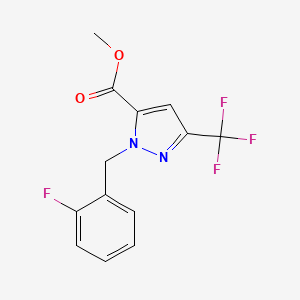
1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by the presence of cyclobutyl and cyclopropyl groups attached to a triazole ring
Preparation Methods
The synthesis of 1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in the overall structure and reactivity.
Cyclobutyl methyl ketone: Contains the cyclobutyl group and serves as a model compound for studying related reactions.
Other triazole derivatives: These compounds have similar triazole rings but differ in the substituents attached, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific combination of cyclobutyl and cyclopropyl groups attached to the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-N-(cyclopropylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O/c17-12(13-6-9-4-5-9)11-8-16(15-14-11)7-10-2-1-3-10/h8-10H,1-7H2,(H,13,17) |
InChI Key |
FNMIYUKBVLMSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)NCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225217.png)
![3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12225225.png)

![2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12225235.png)
![6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B12225244.png)

![5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B12225263.png)
![3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12225264.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12225279.png)

![4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225288.png)
![Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B12225312.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12225324.png)
